1,3,3-Trimethoxypropene
CAS No.: 17576-35-1
Cat. No.: VC21022700
Molecular Formula: C6H12O3
Molecular Weight: 132.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17576-35-1 |
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Molecular Formula | C6H12O3 |
Molecular Weight | 132.16 g/mol |
IUPAC Name | (E)-1,3,3-trimethoxyprop-1-ene |
Standard InChI | InChI=1S/C6H12O3/c1-7-5-4-6(8-2)9-3/h4-6H,1-3H3/b5-4+ |
Standard InChI Key | JGVSIZVWGGQMPY-SNAWJCMRSA-N |
Isomeric SMILES | CO/C=C/C(OC)OC |
SMILES | COC=CC(OC)OC |
Canonical SMILES | COC=CC(OC)OC |
Introduction
1,3,3-Trimethoxypropene is a versatile organic compound with the molecular formula C₆H₁₂O₃ and a molecular weight of approximately 132.16 g/mol. It is known for its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses. This compound is utilized across multiple industries, including organic synthesis, flavor and fragrance formulation, polymer production, and agricultural chemicals.
Chemical Reactions
1,3,3-Trimethoxypropene undergoes several types of chemical reactions:
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Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
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Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
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Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Applications
1,3,3-Trimethoxypropene has diverse applications across various industries:
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Organic Synthesis: It serves as a versatile building block in organic chemistry, enabling the creation of complex molecules. Its unique structure allows for various reactions, making it valuable for researchers developing new pharmaceuticals .
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Flavor and Fragrance Industry: Due to its pleasant aroma, it is used in the formulation of flavors and fragrances, enhancing products like perfumes and food items .
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Polymer Production: It acts as a reactive monomer in the synthesis of polymers, contributing to materials with enhanced properties .
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Agricultural Chemicals: The compound is explored as an intermediate in the production of agrochemicals, including pesticides and herbicides .
Biological Activities
1,3,3-Trimethoxypropene and its derivatives have been studied for their potential biological activities:
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Antimicrobial Properties: Research indicates that derivatives of this compound exhibit significant antimicrobial activity, making them potential candidates for developing new antimicrobial agents.
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Antioxidant Activity: The compound's methoxy groups may enhance its ability to scavenge free radicals, providing protective effects against oxidative stress.
Study on Antimicrobial Activity
Compound | Inhibition Zone (mm) |
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This compound | 14 |
Ampicillin | 9 |
Control | 0 |
Study on Antioxidant Activity
Sample | Scavenging Activity (%) |
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This compound | 84.01 |
Ascorbic Acid | 90.00 |
Control | 10.00 |
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